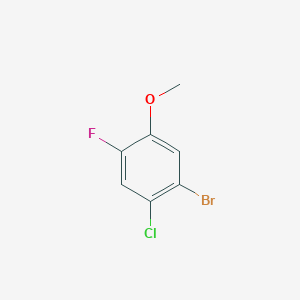
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide is a complex organic compound characterized by the presence of cyano, thio, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process:
Formation of the thioether linkage: This step involves the reaction of 2-bromoethyl cyanide with thiophenol to form 2-((2-cyanoethyl)thio)phenyl.
Acrylamide formation: The intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form the (Z)-acrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The cyano group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug development: Due to its structural complexity, it can be explored for potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry
Material science: Its derivatives could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide: Similar structure but with a different position of the nitro group.
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a nitro group.
Propriétés
IUPAC Name |
(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-11-4-12-25-17-8-2-1-7-16(17)20-18(22)10-9-14-5-3-6-15(13-14)21(23)24/h1-3,5-10,13H,4,12H2,(H,20,22)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLAUEMRASXYIN-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2827217.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2827218.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2827221.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2827222.png)


![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)
![N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2827234.png)
![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)
